molecular formula C11H7FOS B3164811 4-(2-Fluorophenyl)-2-thiophenecarbaldehyde CAS No. 893736-44-2

4-(2-Fluorophenyl)-2-thiophenecarbaldehyde

Cat. No. B3164811
CAS RN: 893736-44-2
M. Wt: 206.24 g/mol
InChI Key: PNPPMNAPPRBGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-2-thiophenecarbaldehyde (2-FTCA) is a chemical compound belonging to the class of thiophene derivatives. It is a colorless, volatile liquid with a characteristic odor and is soluble in most organic solvents. It is a key intermediate in the synthesis of various compounds including pharmaceuticals, agricultural chemicals, and dyes. 2-FTCA is also used as a starting material in the synthesis of heterocyclic compounds.

Scientific Research Applications

4-(2-Fluorophenyl)-2-thiophenecarbaldehyde has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, including those used in pharmaceuticals, agrochemicals, and dyes. It has also been used as a model compound in the study of chemical reaction mechanisms and as a reagent in organic synthesis. In addition, it has been used in the synthesis of polymers and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-thiophenecarbaldehyde is not fully understood. It is believed that the compound undergoes a nucleophilic substitution reaction with an electron-rich species, such as an aldehyde or ketone, to form a thiophene derivative. This reaction is believed to be catalyzed by the base, which acts as a Lewis acid. The reaction is believed to proceed through a series of steps, including protonation, nucleophilic attack, and deprotonation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-2-thiophenecarbaldehyde have not been extensively studied. However, it is believed to have some toxic effects, as it is a volatile compound with a characteristic odor. It is also believed to be an irritant to the skin and eyes and may cause irritation to the respiratory system.

Advantages and Limitations for Lab Experiments

4-(2-Fluorophenyl)-2-thiophenecarbaldehyde has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and readily available, and it has a wide range of applications. It is also relatively easy to handle and store, as it is a colorless, volatile liquid. However, it has some limitations. It is a toxic compound and should be handled with caution. It is also highly flammable and should be stored in a cool, dry place away from sources of ignition.

Future Directions

The potential applications of 4-(2-Fluorophenyl)-2-thiophenecarbaldehyde are vast and varied, and there are many future directions that can be explored. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various compounds. Additionally, further research could be done on the synthesis of other thiophene derivatives and their potential applications. Finally, further research could be done on the use of 4-(2-Fluorophenyl)-2-thiophenecarbaldehyde as a catalyst in various organic reactions.

properties

IUPAC Name

4-(2-fluorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPPMNAPPRBGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)thiophene-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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